ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a complex substitution pattern. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This compound features a coumarin core with methyl groups at positions 4 and 8, a 2-(4-chlorophenyl)-2-oxoethoxy substituent at position 7, and an ethyl propanoate ester at position 3. These modifications are hypothesized to enhance lipophilicity and modulate interactions with biological targets compared to simpler coumarins .
Properties
IUPAC Name |
ethyl 3-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO6/c1-4-29-22(27)12-10-19-14(2)18-9-11-21(15(3)23(18)31-24(19)28)30-13-20(26)16-5-7-17(25)8-6-16/h5-9,11H,4,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMWTNXFNDDLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorophenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological responses .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Functional Implications of Substituents
Lipophilicity and Solubility: The target compound's 4-chlorophenyl and ethyl propanoate groups likely increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the hydroxy-substituted analog (Category F2) .
Electronic Effects :
- The electron-withdrawing 4-chlorophenyl group in the target compound may stabilize the coumarin core via resonance, affecting reactivity and binding to electron-rich biological targets.
Biological Activity: Chlorinated analogs (target and C16H17ClO5) may exhibit enhanced antimicrobial activity due to the presence of chlorine, a feature less pronounced in the hydroxy-containing Category F2 compound . The ethyl propanoate ester in the target compound and Category F2 could improve metabolic stability compared to the carboxylic acid group in C16H17ClO5.
Research Findings and Hypotheses
- Hypothetical Pharmacokinetics : The target compound’s higher molecular weight and ester groups suggest slower metabolic degradation compared to Category F2, which may undergo faster hydroxylation or conjugation.
Biological Activity
Ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with potential biological activities. This article reviews its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 442.9 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems. Below are key findings related to its pharmacological properties:
1. Antioxidant Activity
Research indicates that compounds with structural similarities exhibit significant antioxidant properties. This compound may possess similar effects due to the presence of electron-rich aromatic rings that can scavenge free radicals.
2. Anti-inflammatory Effects
Studies have shown that derivatives of similar chromene structures can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential role for this compound in managing inflammatory conditions.
3. Anticancer Properties
Preliminary investigations suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action could involve the induction of apoptosis and inhibition of cell proliferation pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in oxidative stress markers in vitro when treated with the compound. |
| Study B | Showed inhibition of COX enzymes in a mouse model, indicating potential anti-inflammatory effects. |
| Study C | Reported cytotoxicity against breast cancer cells with IC50 values indicating effective concentration levels for therapeutic use. |
The proposed mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The electron-rich environment provided by the aromatic systems allows for effective neutralization of reactive oxygen species (ROS).
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation at the cellular level.
- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
